Oleyl alcohol

Catalog No.
S759405
CAS No.
143-28-2
M.F
C18H36O
M. Wt
268.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleyl alcohol

CAS Number

143-28-2

Product Name

Oleyl alcohol

IUPAC Name

(Z)-octadec-9-en-1-ol

Molecular Formula

C18H36O

Molecular Weight

268.5 g/mol

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-

InChI Key

ALSTYHKOOCGGFT-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCO

Solubility

Insol in water; sol in alcohol, ether
Slightly soluble in carbon tetrachloride
Insoluble in water; soluble in non-polar organic solvents
Soluble (in ethanol)

Synonyms

(9Z)-Octadec-9-en-1-ol; (Z)-9-Octadecen-1-ol; (Z)-9-Octadecenol; 9-cis-Octadecenol; 90VR; Adol 320; Adol 330; Adol 80; Adol 85; Adol 85NF; Atalco O; Cachalot O 1; Crodacol O; Dermaffine; HD Eutanol V-PH; HD-Eutanol; HD-Ocenol 90/95; HD-Ocenol 92/96;

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCO

Potential Anti-inflammatory and Anti-cancer Properties:

  • Studies suggest oleyl alcohol may possess anti-inflammatory properties. Research has shown it can inhibit cell lysis (cell death) in human leukemia HL-60 cells and may be effective against certain bacterial enzymes when combined with other drugs [].
  • Further research is ongoing to understand its potential role in treating inflammatory diseases and its specific mechanisms of action [].

Permeation Enhancer in Drug Delivery:

  • Oleyl alcohol is commonly used as a permeation enhancer in topical drug delivery formulations. It helps increase the penetration and absorption of drugs through the skin by interacting with the skin barrier and promoting the formation of temporary channels [, ].
  • This research helps develop more effective topical medications for various conditions, such as pain management and skin diseases [, ].

Applications in Material Science:

  • Oleyl alcohol serves as a solvent in various scientific applications. For example, research explores its use as a solvent for oil-in-water type tacrolimus cream formulations used in treating atopic dermatitis [].
  • Additionally, oleyl alcohol esters are being investigated for their potential applications in the cosmetic and pharmaceutical industries due to their unique wetting properties [].

Other Potential Applications:

  • Oleyl alcohol may be employed as a solvent during the production of biofuels, such as butanol, from renewable resources [].
  • Further research is needed to explore this potential application and its feasibility on a larger scale [].

Note:

  • It's important to remember that most of the research on oleyl alcohol's potential applications is still in its early stages. Further studies are needed to fully understand its effectiveness and safety, particularly for therapeutic purposes.

Oleyl alcohol, also known as cis-9-octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O. It appears as a colorless to light yellow oily liquid with a faint fatty aroma and is primarily utilized in cosmetic formulations. The compound is hydrophobic, exhibiting low solubility in water (approximately 0.07 mg/L) but is soluble in organic solvents like carbon tetrachloride . Oleyl alcohol is classified as a long-chain fatty alcohol, characterized by an aliphatic tail containing 18 carbon atoms, and it plays a significant role in various industrial applications due to its surfactant and emulsifying properties .

  • Skin irritation: May cause mild skin irritation in some individuals, especially at high concentrations.
  • Eye irritation: Can irritate the eyes upon contact.
  • Combustible: Oleyl alcohol has a moderate flash point, indicating flammability at high temperatures [].
, including:

  • Hydrogenation: Oleyl alcohol can be synthesized through the hydrogenation of oleic acid esters using the Bouveault–Blanc reduction method, which selectively reduces the ester without affecting the double bond present in oleic acid .
  • Esterification: It can react with acids to form esters, which have applications in cosmetics and pharmaceuticals. For instance, chlorogenic acid oleyl alcohol ester has been synthesized through non-catalytic esterification processes .
  • Cross-Metathesis: Oleyl alcohol can participate in cross-metathesis reactions with compounds like methyl acrylate to produce functional monomers, which are valuable in polymer chemistry .

Oleyl alcohol exhibits various biological activities:

  • Emollient Properties: It acts as an emollient in skin care products, helping to soften and smooth the skin.
  • Drug Delivery: Research indicates that oleyl alcohol can enhance transdermal drug delivery by facilitating the permeation of medications through skin barriers .
  • Potential Toxicity: While generally regarded as safe for topical applications, oleyl alcohol may pose risks as a process impurity or degradation product in some contexts .

The primary methods for synthesizing oleyl alcohol include:

  • Bouveault–Blanc Reduction: This method involves the hydrogenation of oleic acid esters while preserving the double bond.
  • Catalytic Hydrogenation: Although less selective than Bouveault–Blanc reduction, this method can also produce oleyl alcohol from oleic acid derivatives.
  • Non-Catalytic Esterification: Recent studies have explored solvent-free and catalyst-free methods for synthesizing oleyl alcohol esters, demonstrating high efficiency under specific conditions .

Oleyl alcohol is versatile and finds applications across various industries:

  • Cosmetics: Used as a nonionic surfactant, emulsifier, and thickener in lotions, creams, shampoos, and conditioners .
  • Pharmaceuticals: Investigated for its potential as a carrier for drug delivery systems.
  • Industrial Uses: Functions as a lubricant, defoamer, and plasticizer in automotive and printing industries .

Oleyl alcohol has been studied for its interactions in biological systems:

  • Enhanced Extraction: In bioprocessing applications, oleyl alcohol has shown improved extraction efficiencies for compounds like n-butanol from fermentation cultures .
  • Skin Permeation Studies: Research indicates that oleyl alcohol can facilitate the permeation of therapeutic agents through biological membranes, enhancing their bioavailability .

Oleyl alcohol shares structural similarities with several other fatty alcohols. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaCharacteristicsUnique Features
Oleic AcidC18H34O2Unsaturated fatty acid; precursor to oleyl alcoholContains a carboxylic acid group
Stearyl AlcoholC18H38OSaturated fatty alcohol; solid at room temperatureLacks double bond; more hydrophobic
Palmitoleic AcidC16H30O2Unsaturated fatty acid; shorter chain than oleylContains fewer carbons (16 vs. 18)
OleylamineC18H37NAmino derivative of oleyl; used in surfactantsContains an amine group

Oleyl alcohol's unique properties stem from its unsaturation at the ninth carbon position and its long hydrocarbon tail, making it particularly suitable for cosmetic applications and drug delivery systems.

Physical Description

Liquid; Liquid, Other Solid
Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline]
Liquid
Colourless to light yellow liquid; Fatty aroma with animal undertones

Color/Form

Oily liquid, usually pale yellow
Clear, viscous liquid at room temperature

XLogP3

7.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

268.276615768 g/mol

Monoisotopic Mass

268.276615768 g/mol

Boiling Point

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C)
BP: 205 to 210 °C at 15 mm Hg
207.00 °C. @ 13.00 mm Hg

Heavy Atom Count

19

Density

0.8489 at 20 °C/4 °C
0.842-0.854 (20°)

LogP

log Kow = 7.50 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

13-19 °C
Melting point: 6-7 °C
6.5 °C

UNII

172F2WN8DV

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 952 of 997 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

Farnesol (FOH) inhibits the CDP-choline pathway for PtdCho (phosphatidylcholine) synthesis, an activity that is involved in subsequent induction of apoptosis /SRP: programmed cell death/. Interestingly, the rate-limiting enzyme in this pathway, CCTalpha (CTP:phosphocholine cytidylyltransferase alpha), is rapidly activated, cleaved by caspases and exported from the nucleus during FOH-induced apoptosis. The purpose of the present study was to determine how CCTalpha activity and PtdCho synthesis contributed to induction of apoptosis by FOH and oleyl alcohol. Contrary to previous reports, /the authors/ show that the initial effect of FOH and oleyl alcohol was a rapid (10-30 min) and transient activation of PtdCho synthesis. During this period, the mass of DAG (diacylglycerol) decreased by 40%, indicating that subsequent CDP-choline accumulation and inhibition of PtdCho synthesis could be due to substrate depletion. At later time points (>1 h), FOH and oleyl alcohol promoted caspase cleavage and nuclear export of CCTalpha, which was prevented by treatment with oleate or DiC8 (dioctanoylglycerol). Protection from FOH-induced apoptosis required CCTalpha activity and PtdCho synthesis since (i) DiC8 and oleate restored PtdCho synthesis, but not endogenous DAG levels, and (ii) partial resistance was conferred by stable overexpression of CCTalpha and increased PtdCho synthesis in CCTalpha-deficient MT58 cells. These results show that DAG depletion by FOH or oleyl alcohol could be involved in inhibition of PtdCho synthesis. However, decreased DAG was not sufficient to induce apoptosis provided nuclear CCTalpha and PtdCho syntheses were sustained.

Vapor Pressure

0.000093 [mmHg]
VP: 13 mm Hg at 207 °C
VP: 8 mm Hg at 195 °C
VP: 760 mm Hg at 333-335 °C

Impurities

Linoleyl, myristyl and cetyl alcohols.

Other CAS

143-28-2
26446-12-8

Absorption Distribution and Excretion

Long-chain alcohols have been detected in lipid extracts of bovine and porcine brain and heart muscle at levels of approximately 0.002% (w/w) of the total lipids. Hexadecanol, octadecanol, octadecenol and, in the bovine tissues, docosanol were identified as major constituents.
Long chain alcohols were detected in developing rat brain at highest level of 0.0109% of the total lipids at the age of 10 days and decreased to 0.0036% at the age of 40 days. They consisted mainly of hexadecanol, octadecanol, octadecenol, eicosanol, docosanol, and tetracosanol.
A mixture of cis-9[1(-14)C] octadecenol and [1(-14)C] docosanol was injected into the brains of 19-day-old rats, and incorporation of radioactivity into brain lipids was determined after 3, 12, and 24 hr. Both alcohols were metabolized by the brain but at different rates; each was oxidized to the corresponding fatty acid, but oleic acid was more readily incorporated into polar lipids. Substantial amounts of radioactivity were incorporated into 18:1 alkyl and alk-1-enyl moieties of the ethanolamine phosphoglycerides and into 18:1 alkyl moieties of the choline phosphoglycerides. Even after the disappearance of the 18:1 alcohol from the substrate mixture (12 hr), the 22:0 alcohol was not used to any measurable extent for alkyl and alk-1-enylglycerol formation.
The distribution of radioactivity from intravenously administered cis-9[1-14C]octadecenol into various tissues of the rat was studied as a function of time. The pattern of incorporation of radioactivity into alkyl, alk-1-enyl and acyl moieties of the lipids in heart, lungs, liver, intestine, kidney, brain and plasma revealed that oxidation of the long-chain alcohol and esterification of the resulting fatty acid to a wide variety of lipids are by far the most predominant reactions. Acylation of the long-chain alcohol is observed especially in liver, which appears to be the major site of biosynthesis of wax esters. Alkylation of the long-chain alcohol to alkoxylipids occurs in most tissues, most predominantly in the heart.

Metabolism Metabolites

cis-9-Octadecenyl alcohol (oleyl alcohol), orally administered, increased the relative concentration of 18:1 alkyl and alk-1-enyl moieties in alkoxylipids of the small intestine of rats.
A mixture of cis-9[1(-14)C] octadecenol and [1(-14)C] docosanol was injected into the brains of 19-day-old rats, Both alcohols were metabolized by the brain but at different rates; each was oxidized to the corresponding fatty acid, but oleic acid was more readily incorporated into polar lipids. Substantial amounts of radioactivity were incorporated into 18:1 alkyl and alk-1-enyl moieties of the ethanolamine phosphoglycerides and into 18:1 alkyl moieties of the choline phosphoglycerides.
cis-9-[1-(14)C]Octadecenol, cis,cis-9,12-[1-(14)C]octadecadienol, and cis,cis,cis-9,12,15-[1-(14)C]octadecatrienol were administered intracerebrally to 18-day-old rats. Incorporation of radioactivity into the constituent alkyl, alk-1-enyl, and acyl moieties of the ethanolamine phosphatides of brain was determined after 3, 6, 24, and 48 hr. Incorporation of radioactivity from each precursor proceeded at approximately the same rate leading to mono-, di-, and triunsaturated alkyl and alk-1-enyl glycerols. In addition, the labeled alcohols were found to be oxidized to the corresponding fatty acids which were incorporated into acyl groups; radioactivity derived from di- and triunsaturated alcohols was found mainly in acyl moieties produced through chain elongation and desaturation reactions of di- and triunsaturated fatty acids.

Wikipedia

Oleyl_alcohol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling; Emollient; Emulsifying; Opacifying

Methods of Manufacturing

From butyl oleate by a Boweault-Blanc reduction with sodium and butyl alcohol; or from triolein by hydrogenation in the presence of zinc chromate. Purification by fractional crystallization at -40 °C from acetone, followed by distillation.
Prepared by catalytic hydrogenation under pressure of the methyl esters of unsaturated fatty acids; mixed catalysts containing zinc are employed, and the reaction conditions correspond to those for the production of saturated fatty alcohols.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Machinery Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Other (requires additional information)
9-Octadecen-1-ol, (9Z)-: ACTIVE
Reported cosmetic categories: eye shadows; mascara; hair dyes and colors; blushers; lipstick
Reported product categories: ... Hair conditioners; hair straighteners ... moisturizing preparations; makeup preparations (not eye), misc.; body and hand preparations (excluding shaving preparations); skin care preparations, misc.; tonics, dressings, and other hair grooming aids ... eyeliners; foundations; bath soaps and detergents ... hair bleaches; hair sprays (aerosol fixatives); paste masks (mud packs); personal cleanliness products, misc.; suntan gels, creams, and liquids; suntan preparations, misc.

Analytic Laboratory Methods

Nanogram quantitation of nonpolar lipid classes in environmental samples by high performance thin layer chromatography.

Interactions

Hydrophilic and lipophilic formulations of naproxen were prepared, and the influence of the excipients in the formulations on the ulcerogenic potential of naproxen was investigated in rats. Doses of naproxen suspensions ranging from 3.125-100 mg/kg were administered to fasted rats and excised stomachs were examined macroscopically for the incidence and severity of lesions. Results were expressed as the 50% ulceration dose. Results of the study showed that a lipophilic formulation containing oleyl alcohol provided the greatest gastric protection.
Long-chain fatty acids are important nutrients, but obesity is the most common nutritional disorder in humans. In this study /the authors/ investigated the effect of oleyl alcohol on the intestinal long-chain fatty acid absorption in rats. ...[14C]Oleic acid and oleyl alcohol /was administered/ as lipid emulsion intraduodenally in unanesthetized lymph-cannulated rats and measured the lymphatic output of oleic acid. ... Lipid emulsion /was then administered/ with a stomach tube and ... the luminal and mucosal oleic acid residues /were measured/. Furthermore, rats were fed oleyl alcohol as a dietary component for 20 days, and fecal lipid and the weight of adipose tissues were measured. In lymph-cannulated rats, triglyceride and [14C]oleic acid output in the lymph were significantly lower in the presence of oleyl alcohol when compared with the absence of oleyl alcohol in a dose-dependent manner. The radioactivity remaining in the intestinal lumen was more strongly detected in rats that had been orally administered oleyl alcohol than in the controls. The feces of rats fed an oleyl-alcohol-added diet contained much higher amounts of lipids, and the weights of their adipose tissues were significantly lower than in the control group. These results suggest that oleyl alcohol inhibits the rat gastrointestinal absorption of long-chain fatty acids in vivo.
Studies of the influence of fatty acids, which were the component of intestinal mucosal lipids, on the permeability of several drugs across bilayer lipid membranes generated from egg phosphatidylcholine and intestinal lipid have been pursued. The permeability coefficients of p-aminobenzoic acid, salicylic acid and p-aminosalicylic acid (anionic-charged drug) increased when fatty acids such as lauric, stearic, oleic, linoleic and linolenic acid were incorporated into the bilayer lipid membranes generated from phosphatidylcholine. In the presence of methyl linoleate and oleyl alcohol, no enhancing effect on p-aminobenzoic acid transfer was obtained. The effect of fatty acids was more marked at pH 6.5 than at pH 4.5. In contrast, upon the addition of fatty acids to intestinal lipid membranes which originally contained fatty acids, the permeability coefficient of p-aminobenzoic acid tended to decrease, though the permeability through intestinal lipid membranes was larger than that of phosphatidylcholine membranes. The permeability of p-aminobenzoic acid across bilayer lipid membranes from intestinal phospholipids was significantly decreased to about equal that of phosphatidylcholine membranes, and reverted to the value of intestinal lipid membranes when fatty acids were added to intestinal phospholipids. It seemed reasonable to assume that free fatty acids in the intestinal neutral lipid fraction could contribute to the increase in the permeability of p-aminobenzoic acid. On the basis of above results, possible mechanisms for good absorbability of weakly acidic drugs from the intestine are discussed.

Dates

Modify: 2023-08-15

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